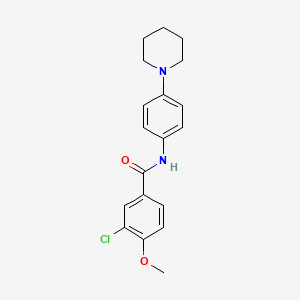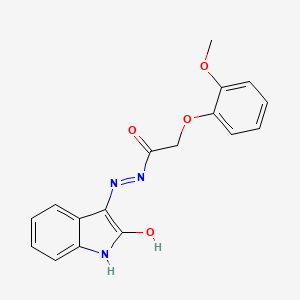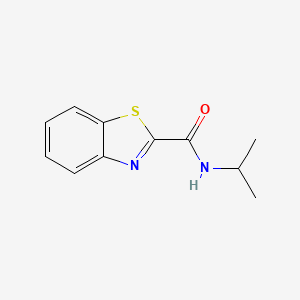![molecular formula C17H16ClN3O3 B5770434 4-chloro-3-nitro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B5770434.png)
4-chloro-3-nitro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-3-nitro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide is a complex organic compound that features a benzamide core with various substituents, including a chloro group, a nitro group, and a pyrrolidinyl-phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-nitro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Chlorination: The chloro group is introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.
Amidation: The benzamide core is formed by reacting the chlorinated nitrobenzene with an amine, such as 4-(pyrrolidin-1-yl)aniline, under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-3-nitro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products
Reduction: 4-chloro-3-amino-N-[4-(pyrrolidin-1-yl)phenyl]benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-3-nitrobenzoic acid and 4-(pyrrolidin-1-yl)aniline.
Aplicaciones Científicas De Investigación
4-chloro-3-nitro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as an inhibitor or activator of specific enzymes.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-chloro-3-nitro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrolidinyl-phenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The exact pathways and targets depend on the specific application and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-3-nitrobenzoic acid: Lacks the pyrrolidinyl-phenyl group, making it less complex and potentially less active in biological systems.
4-(pyrrolidin-1-yl)aniline: Lacks the nitro and chloro groups, which may reduce its reactivity and specificity.
N-(4-(pyrrolidin-1-yl)phenyl)benzamide:
Uniqueness
4-chloro-3-nitro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (pyrrolidinyl-phenyl) groups allows for a diverse range of chemical transformations and interactions with biological targets.
Propiedades
IUPAC Name |
4-chloro-3-nitro-N-(4-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-15-8-3-12(11-16(15)21(23)24)17(22)19-13-4-6-14(7-5-13)20-9-1-2-10-20/h3-8,11H,1-2,9-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXLZUNRSBYPAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-(2,4-dimethoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5770355.png)



![N-[2-oxo-2-[(2E)-2-(1-phenylethylidene)hydrazinyl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5770374.png)
![5-[(2-Chlorophenyl)sulfamoyl]-2-methylbenzamide](/img/structure/B5770382.png)



![3,5-dimethoxy-N-[(3-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B5770406.png)

![N-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}acetamide](/img/structure/B5770447.png)
![4-({[(5-CHLORO-2-METHOXYANILINO)CARBONYL]AMINO}METHYL)BENZOIC ACID](/img/structure/B5770452.png)
![N-[1-(aminocarbonyl)-4-phenyl-1,3-butadien-1-yl]benzamide](/img/structure/B5770466.png)
